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For Researchers, Scientists, and Drug Development Professionals

Introduction
The monoclonal antibody TNT-b10, clone TNT-1, is a valuable tool for the detection of early-

stage pathological conformations of the microtubule-associated protein Tau.[1][2] Tau protein is

predominantly found in neurons and is essential for the stabilization of microtubules.[3] In

several neurodegenerative diseases, collectively known as tauopathies, including Alzheimer's

disease, Tau becomes hyperphosphorylated and aggregates into insoluble neurofibrillary

tangles (NFTs).[3][4] The TNT-1 antibody specifically recognizes a conformation-dependent

epitope within the N-terminal region (amino acids 7-12) of Tau, known as the phosphatase-

activating domain (PAD).[1][5] This domain is typically masked in normal, soluble Tau but

becomes exposed in pathological, aggregated forms of the protein, making TNT-1 an excellent

marker for early pre-tangle pathology.[1][2]

Target and Specificity
Target: Microtubule-associated protein Tau (MAPT)[5]

Epitope: A conformation-dependent epitope within the N-terminal phosphatase-activating

domain (PAD) (amino acids 7-12).[1]

Specificity: TNT-1 preferentially binds to aggregated and pathological forms of Tau found in

Alzheimer's disease brains and shows minimal to no binding to monomeric, non-pathological
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Tau.[1] It detects early, pre-tangle pathology and classic neurofibrillary tangles but may not

label late-stage "ghost" tangles.[1][2]

Species Reactivity: Human, Mouse, Rat.[6]

Applications
The TNT-1 antibody is validated for use in various applications, including immunofluorescence

(IF), immunohistochemistry (IHC), Western Blot (WB), and ELISA.[5][6] In

immunofluorescence, it is particularly useful for:

Identifying early conformational changes in Tau protein associated with neurodegenerative

diseases.[1]

Visualizing the subcellular localization of pathological Tau in cultured neurons and tissue

sections.

Co-localization studies with other markers of neurofibrillary pathology (e.g., Thiazine Red) or

other cellular markers.[1]

Quantitative analysis of pathological Tau accumulation.

Quantitative Data Summary
The following table summarizes typical starting dilutions and conditions for the TNT-1 antibody

in immunofluorescence and related applications, based on published literature. Optimization is

recommended for specific experimental conditions.
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Application Sample Type
Recommended
Starting Dilution

Key Reference

Immunofluorescence

(IF)

Human Hippocampal

Sections
1:10,000 [1]

Immunohistochemistry

(IHC)

Human Alzheimer's

Brain Tissue
1:2,000 - 1:350,000 [1][5][6]

Western Blot (WB)
Human and Mouse

Cortex Tissue Lysates
1 µg/mL [5]

Sandwich ELISA

(Capture)
Brain Lysates

1:1,000 (from 1

mg/mL stock)
[1]

Signaling Pathway and Experimental Workflow
The TNT-1 antibody is instrumental in studying the pathological cascade of Tau protein, from its

hyperphosphorylation to its aggregation into neurofibrillary tangles.

Tau Phosphorylation and Aggregation Pathway
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Tau Phosphorylation and Aggregation Cascade
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Caption: Tau phosphorylation and aggregation cascade leading to neurodegeneration.

General Immunofluorescence Experimental Workflow
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Immunofluorescence Staining Workflow
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Caption: General workflow for immunofluorescence staining.
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Experimental Protocols
Protocol 1: Immunofluorescence Staining of
Pathological Tau in Paraffin-Embedded Human Brain
Sections
This protocol is adapted from studies utilizing the TNT-1 antibody for the detection of Tau

pathology in human brain tissue.[1]

Materials:

Formalin-fixed, paraffin-embedded human brain sections (e.g., hippocampus) on charged

slides.

Xylene and graded ethanol series (100%, 95%, 70%)

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

Wash Buffer: Tris-Buffered Saline with 0.1% Triton X-100 (TBS-T)

Blocking Buffer: 10% normal goat serum and 2% Bovine Serum Albumin (BSA) in TBS-T.

Primary Antibody: Mouse anti-Tau, clone TNT-1.

Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor

488).

Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).

Antifade mounting medium.

Procedure:

Deparaffinization and Rehydration:

Immerse slides in xylene (2 changes for 5 minutes each).
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Rehydrate through a graded ethanol series: 100% (2 changes for 3 minutes each), 95% (1

change for 3 minutes), and 70% (1 change for 3 minutes).

Rinse with distilled water.

Antigen Retrieval:

Immerse slides in pre-heated antigen retrieval buffer.

Heat at 95-100°C for 20-30 minutes.

Allow slides to cool to room temperature in the buffer.

Washing:

Wash slides with TBS-T (3 changes for 5 minutes each).

Blocking:

Incubate sections with Blocking Buffer for 1 hour at room temperature to minimize non-

specific binding.

Primary Antibody Incubation:

Dilute the TNT-1 primary antibody in a buffer containing 2% normal goat serum in TBS-T. A

starting dilution of 1:10,000 is recommended.[1]

Incubate overnight at 4°C in a humidified chamber.

Washing:

Wash slides extensively with TBS-T (6 changes for 10 minutes each).[1]

Secondary Antibody Incubation:

Dilute the fluorophore-conjugated secondary antibody in the same buffer as the primary

antibody.

Incubate for 1-2 hours at room temperature, protected from light.
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Washing:

Wash slides with TBS-T (3 changes for 5 minutes each), protected from light.

Counterstaining:

Incubate with DAPI solution for 5-10 minutes to stain cell nuclei.

Rinse briefly with TBS.

Mounting:

Mount coverslips using an antifade mounting medium.

Seal the edges with nail polish and allow to dry.

Imaging:

Visualize using a fluorescence or confocal microscope with appropriate filter sets.

Protocol 2: Immunofluorescence Staining of Tau in
Cultured Neurons
This protocol provides a general framework for staining Tau in primary neurons or neuronal cell

lines.

Materials:

Cultured neurons on coverslips.

Phosphate-Buffered Saline (PBS).

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

Permeabilization Solution: 0.25% Triton X-100 in PBS.

Blocking Buffer: 5% normal goat serum in PBS.

Primary Antibody: Mouse anti-Tau, clone TNT-1.
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Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorophore.

Nuclear Counterstain: DAPI.

Antifade mounting medium.

Procedure:

Fixation:

Gently rinse coverslips with warm PBS.

Fix cells with 4% PFA for 15-20 minutes at room temperature.[7]

Wash three times with PBS for 5 minutes each.

Permeabilization:

Incubate with Permeabilization Solution for 10 minutes at room temperature.[7]

Wash three times with PBS for 5 minutes each.

Blocking:

Incubate with Blocking Buffer for 1 hour at room temperature.[7]

Primary Antibody Incubation:

Dilute the TNT-1 primary antibody in Blocking Buffer. A starting dilution should be

optimized (e.g., 1:1,000 to 1:5,000).

Incubate overnight at 4°C.

Washing:

Wash three times with PBS for 5 minutes each.

Secondary Antibody Incubation:
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Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

Incubate for 1 hour at room temperature, protected from light.

Washing:

Wash three times with PBS for 5 minutes each, protected from light.

Counterstaining:

Incubate with DAPI solution for 5 minutes.

Rinse twice with PBS.

Mounting:

Mount coverslips onto glass slides with a drop of antifade mounting medium.

Imaging:

Visualize using a fluorescence or confocal microscope.
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To cite this document: BenchChem. [Application Notes: Immunofluorescence Staining with
TNT-b10 (anti-Tau, clone TNT-1)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15575308#tnt-b10-immunofluorescence-staining]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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